2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269045
InChI: InChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

CAS No.:

Cat. No.: VC18269045

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 2-(oxolan-3-yloxy)pyridin-3-amine
Standard InChI InChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2
Standard InChI Key WLNBHKZFBPTGQJ-UHFFFAOYSA-N
Canonical SMILES C1COCC1OC2=C(C=CC=N2)N

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (C₉H₁₂N₂O₂) consists of a pyridine ring substituted with two functional groups:

  • Amine (-NH₂) at position 3, which confers basicity and nucleophilic reactivity.

  • Tetrahydrofuran-3-yloxy group at position 2, comprising a tetrahydrofuran (THF) ring linked via an ether bond. The THF moiety introduces steric bulk and modulates electronic properties through its oxygen atom .

The molecular weight of this compound is approximately 180.20 g/mol, analogous to its positional isomer 5-(oxolan-3-yloxy)pyridin-3-amine (PubChem CID: 104536827) .

Nomenclature and Isomerism

The IUPAC name follows standard numbering conventions for pyridine derivatives. Positional isomerism significantly impacts physicochemical and biological properties. For example:

  • 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine: Substitution at the 4-position alters electronic distribution and steric interactions compared to the 2-isomer.

  • 5-(Oxolan-3-yloxy)pyridin-3-amine: A PubChem-listed analog (CID: 104536827) with a THF group at position 5, demonstrating the influence of substituent placement on molecular geometry .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of the 2-isomer is documented, methodologies for analogous pyridine-THF derivatives provide a framework. A representative approach involves:

  • Nucleophilic Aromatic Substitution: Reacting halogenated pyridines (e.g., 2-chloropyridin-3-amine) with tetrahydrofuran-3-ol under basic conditions to form the ether linkage .

  • Protection-Deprotection Strategies: Temporary protection of the amine group using carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during etherification .

For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives in Scheme 1 of employs similar steps, including Pd-C/HCOONH₄-mediated hydrogenation and lithiation reactions. Adapting these methods could yield the target compound.

Reactivity Profile

  • Amine Group: Participates in acid-base reactions, acylation, and Schiff base formation.

  • Ether Linkage: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HBr in acetic acid).

  • THF Ring: Susceptible to ring-opening reactions under acidic or oxidative conditions, enabling further functionalization .

Physicochemical Properties

Key Parameters

PropertyValue/Description
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
LogP (Partition Coeff.)Estimated ~1.2 (indicative of moderate lipophilicity)

These values are extrapolated from analogs like 5-(oxolan-3-yloxy)pyridin-3-amine, which shares identical molecular formula and weight .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for N-H stretch (~3350 cm⁻¹), C-O-C ether vibration (~1100 cm⁻¹), and aromatic C=C/C=N stretches (~1600 cm⁻¹).

  • NMR (¹H and ¹³C): Distinct signals for THF protons (δ 1.8–4.0 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

Comparative Analysis with Structural Analogues

Positional Isomers

CompoundSubstituent PositionKey Differences
5-(Oxolan-3-yloxy)pyridin-3-amine5-position THFAltered electronic effects; reduced steric hindrance near amine .
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine4-position THFEnhanced conjugation with amine, affecting basicity.

Functionalized Derivatives

  • (6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride: Features a methylene spacer between pyridine and THF, improving solubility (CAS: 2044796-66-7) .

  • CPI-444: Incorporates a triazolo-pyrimidine core linked to THF-substituted pyridine, showcasing structural diversification for target specificity .

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